4-bromo-N-(2,2-di(furan-2-yl)ethyl)thiophene-2-carboxamide
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Overview
Description
4-bromo-N-(2,2-di(furan-2-yl)ethyl)thiophene-2-carboxamide is a useful research compound. Its molecular formula is C15H12BrNO3S and its molecular weight is 366.23. The purity is usually 95%.
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Scientific Research Applications
Synthesis and Anti-Bacterial Activities
A study by Siddiqa et al. (2022) explored the synthesis of N-(4-bromophenyl)furan-2-carboxamide analogues, including the subject compound, and their anti-bacterial activities against drug-resistant bacteria like A. baumannii, K. pneumoniae, E. cloacae, and S. aureus. The compound showed significant effectiveness against these bacteria, especially NDM-positive A. baumannii, surpassing some commercially available drugs. Docking studies and molecular dynamics simulations supported these findings, highlighting the compound's potential in anti-bacterial applications (Siddiqa et al., 2022).
Electrophilic Substitution Reactions
Aleksandrov and El’chaninov (2017) reported on the synthesis and reactivity of related furan-2-carboxamide derivatives. Their work involved electrophilic substitution reactions, demonstrating the compound's reactivity and potential utility in organic synthesis. This study opens avenues for the development of novel synthetic routes and derivatives based on the core structure of 4-bromo-N-(2,2-di(furan-2-yl)ethyl)thiophene-2-carboxamide (Aleksandrov & El’chaninov, 2017).
Antimicrobial Activity
Popiołek et al. (2016) synthesized a series of furan/thiophene-1,3-benzothiazin-4-one hybrids, including derivatives of furan-2-carboxamide, and evaluated their antimicrobial activities. These compounds displayed significant activity against various Gram-positive and Gram-negative bacteria, as well as yeasts belonging to Candida spp. This suggests the potential of this compound in antimicrobial applications (Popiołek et al., 2016).
Application in Solar Cells
In the field of renewable energy, Se Hun Kim et al. (2011) investigated phenothiazine derivatives with various conjugated linkers, including furan, for use in dye-sensitized solar cells. They found that derivatives with furan as a conjugated linker showed improved solar energy-to-electricity conversion efficiency. This research opens the possibility of using this compound in solar cell applications, potentially enhancing their efficiency (Se Hun Kim et al., 2011).
Antiviral Activity
Yu Yongshi et al. (2017) synthesized a series of furan-carboxamide derivatives and evaluated their potential as inhibitors of the influenza A H5N1 virus. Their studies showed that these derivatives, particularly those with substituted heterocyclic moieties, had significant anti-influenza activity. This indicates the potential use of this compound in developing antiviral drugs (Yu Yongshi et al., 2017).
Mechanism of Action
Mode of Action
It is known that the compound interacts with its targets through a process known as suzuki–miyaura cross-coupling . This process involves the formation of carbon-carbon bonds under mild and functional group tolerant reaction conditions .
Biochemical Pathways
It is known that the compound is involved in the suzuki–miyaura cross-coupling reaction , which is a key process in many biochemical pathways.
Result of Action
Thiophene derivatives are known to exhibit a variety of pharmacological properties such as anticancer, anti-inflammatory, antimicrobial, antihypertensive, and anti-atherosclerotic properties .
Action Environment
The action, efficacy, and stability of 4-bromo-N-(2,2-di(furan-2-yl)ethyl)thiophene-2-carboxamide can be influenced by various environmental factors. For example, the compound is known to be sensitive to temperature and should be stored under -20°C . Furthermore, the compound’s reactivity can be influenced by the presence of other chemicals in its environment .
Properties
IUPAC Name |
N-[2,2-bis(furan-2-yl)ethyl]-4-bromothiophene-2-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H12BrNO3S/c16-10-7-14(21-9-10)15(18)17-8-11(12-3-1-5-19-12)13-4-2-6-20-13/h1-7,9,11H,8H2,(H,17,18) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CEARKEIUFVWQJL-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=COC(=C1)C(CNC(=O)C2=CC(=CS2)Br)C3=CC=CO3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H12BrNO3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
366.2 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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